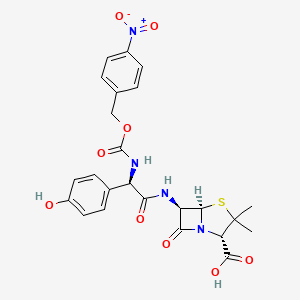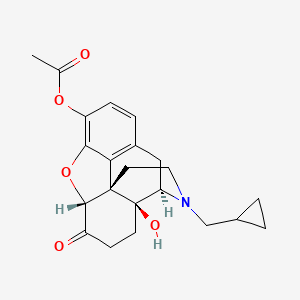![molecular formula C6H10ClF2N B13451638 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2913266-99-4](/img/structure/B13451638.png)
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: This reaction converts cyclobutanone to an alkene.
Cycloaddition: The alkene undergoes a [2+2] cycloaddition with an isocyanate to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is then reduced to yield the desired azaspiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Applications De Recherche Scientifique
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a bioisostere in the design of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an alternative to piperidine-based drugs.
Industry: It may be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This interaction often involves binding to receptors or enzymes, thereby modulating their activity and leading to a therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6,6-Difluoro-2-azaspiro[3.3]heptane: A closely related compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
2913266-99-4 |
|---|---|
Formule moléculaire |
C6H10ClF2N |
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
6,6-difluoro-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(4-6)1-2-9-5;/h9H,1-4H2;1H |
Clé InChI |
VUZVYRLEKDSEAV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC(C2)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)





![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)


![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

